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This guide provides a comparative analysis of the Tolman cone angle, a critical parameter for
qguantifying the steric bulk of phosphine ligands. Understanding the steric profile of ligands is
paramount for researchers, scientists, and drug development professionals in predicting
coordination chemistry, reaction kinetics, and catalytic activity. This document outlines the
experimental and computational methodologies for estimating the Tolman cone angle and
presents a comparison for a selection of common monodentate phosphine ligands.

Introduction to the Tolman Cone Angle

In coordination chemistry, the ligand cone angle (0) is a measure of the steric bulk of a ligand in
a transition metal coordination complex.[1] It is defined as the solid angle formed with the metal
at the vertex and the outermost edge of the van der Waals spheres of the ligand atoms at the
perimeter of the cone.[1] The term was first introduced by Chadwick A. Tolman, a research
chemist at DuPont, who originally developed the method for phosphine ligands in nickel
complexes by taking measurements from accurate physical models.[1] The cone angle is a
crucial descriptor for predicting the number of ligands that can coordinate to a metal center and
for rationalizing the reactivity and selectivity of organometallic catalysts.[2][3]

Methodologies for Estimating the Tolman Cone
Angle
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The estimation of the Tolman cone angle can be approached through both experimental and

computational methods.

Experimental Protocol: The Original Tolman Method

The original method developed by Tolman relied on the use of physical space-filling (CPK)

models of metal-phosphine complexes.[4]

Model Construction: A physical model of the phosphine ligand bound to a nickel atom is
constructed. The Ni-P bond length is fixed at an average value of 2.28 A, derived from
crystallographic data of tetrahedral nickel complexes.[4]

Conformational Adjustment: The substituents on the phosphorus atom are arranged to their
most compact, sterically hindered conformation.

Measurement: A specialized protractor is used to measure the angle of a cone, with the
nickel atom at the apex, that just encapsulates the van der Waals radii of the outermost
atoms of the phosphine ligand.

Computational Protocol: DFT and Molecular Mechanics

Modern approaches to determining the Tolman cone angle utilize computational chemistry,

which offers a more precise and versatile methodology.[5][6][7]

Model Building: A 3D model of the metal-phosphine complex (e.g., [Ni(CO)3(P)]) is
constructed in a molecular modeling software.

Conformational Search: A conformational search is performed using molecular mechanics
(MM) to identify the lowest energy conformer of the ligand in the chosen coordination
environment.[5][7]

Geometry Optimization: The low-energy conformer is then re-optimized at a higher level of
theory, typically using Density Functional Theory (DFT), to obtain a more accurate geometry.

[S1I61[7]

Cone Angle Calculation: From the optimized geometry, the exact cone angle (8°) can be
calculated mathematically. This involves determining the most acute right circular cone, with
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the metal at the apex, that contains the entire ligand.[8] This computational approach can be
applied to any ligand in any coordination environment without the assumptions of the original
Tolman method.[4]

Comparative Data for Selected Phosphine Ligands

The Tolman cone angles for a variety of phosphine ligands have been determined and are
widely used to compare their steric properties. The table below presents the Tolman cone
angles for four common monodentate phosphine ligands with varying steric bulk.

. Tolman Cone Angle
Ligand Formula . Reference
(0) in degrees (°)

Trimethylphosphine PMes 118 [9]
Triphenylphosphine PPhs 145 [10]
Tricyclohexylphosphin

Y YIPosP PCys 170 [10]
e
Tri-tert-butylphosphine  P(t-Bu)s 182 [11]

Note: The exact values of Tolman cone angles can vary slightly depending on the method of
determination (experimental vs. computational) and the specific metal complex considered.

Visualizing the Tolman Cone Angle

The following diagrams illustrate the concept of the Tolman cone angle and a workflow for its
computational estimation.
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Caption: Conceptual diagram of the Tolman cone angle (6).
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Caption: Workflow for computational estimation of the Tolman cone angle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://en.wikipedia.org/wiki/Ligand_cone_angle
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Map%3A_Inorganic_Chemistry_(Housecroft)/24%3A_Organometallic_chemistry-_d-block_elements/24.02%3A_Common_Types_of_Ligand_-_Bonding_and_Spectroscopy/24.2D%3A_Phosphine_and_Related_Ligands
https://www.chemeurope.com/en/encyclopedia/Ligand_cone_angle.html
https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt02876e/unauth
https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt02876e/unauth
https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt02876e
https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt02876e
https://www.semanticscholar.org/paper/Computational-assessment-on-the-Tolman-cone-angles-Jover-Cirera/e6a3cf8d94823c3cd2dc757ba63c545361e0482e
https://www.semanticscholar.org/paper/Computational-assessment-on-the-Tolman-cone-angles-Jover-Cirera/e6a3cf8d94823c3cd2dc757ba63c545361e0482e
https://www.researchgate.net/publication/335579180_Computational_assessment_on_the_Tolman_cone_angles_for_P-ligands
https://pubmed.ncbi.nlm.nih.gov/23408559/
https://alpha.chem.umb.edu/chemistry/ch611/documents/Lec6-PhosphineCarbeneLigands.pdf
https://www.researchgate.net/publication/226505845_Determination_of_the_Tolman_cone_angle_from_crystallographic_parameters_and_a_statistical_analysis_using_the_crystallographic_data_base
https://www.researchgate.net/figure/Summary-of-computed-average-cone-angles-and-the-associated-standard-deviations-for_tbl1_226505845
https://www.benchchem.com/product/b086755#tolman-cone-angle-estimation-for-ligands-derived-from-this-compound
https://www.benchchem.com/product/b086755#tolman-cone-angle-estimation-for-ligands-derived-from-this-compound
https://www.benchchem.com/product/b086755#tolman-cone-angle-estimation-for-ligands-derived-from-this-compound
https://www.benchchem.com/product/b086755#tolman-cone-angle-estimation-for-ligands-derived-from-this-compound
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b086755?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

